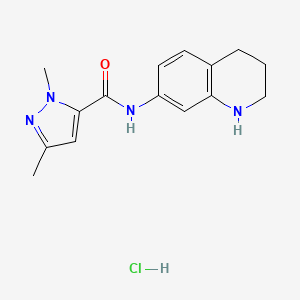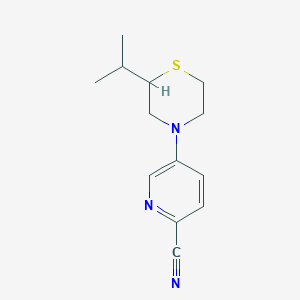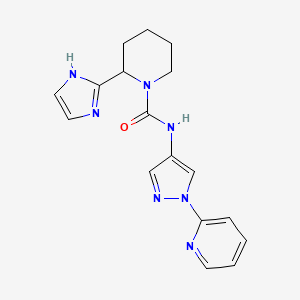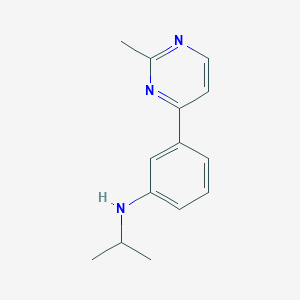![molecular formula C13H12N4O B7639556 5-[(2-Methylpyrimidin-4-yl)amino]-1,3-dihydroindol-2-one](/img/structure/B7639556.png)
5-[(2-Methylpyrimidin-4-yl)amino]-1,3-dihydroindol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Methylpyrimidin-4-yl)amino]-1,3-dihydroindol-2-one is a chemical compound with potential applications in scientific research. It is also known as MI-2, and it is a potent and selective inhibitor of the human melanoma antigen-2 (MAGE-A2) protein. MAGE-A2 is a cancer-testis antigen that is overexpressed in various types of cancer, including melanoma, lung cancer, and breast cancer. MI-2 has been shown to inhibit the growth of MAGE-A2-positive cancer cells, making it a promising candidate for cancer therapy.
Mécanisme D'action
MI-2 inhibits the growth of MAGE-A2-positive cancer cells by targeting the MAGE-A2 protein. MAGE-A2 is involved in various cellular processes, including cell proliferation, apoptosis, and DNA damage repair. MI-2 binds to the MAGE-A2 protein and inhibits its function, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MI-2 has been shown to induce cell cycle arrest and apoptosis in MAGE-A2-positive cancer cells. It also inhibits the growth of MAGE-A2-positive tumors in animal models. MI-2 has minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
MI-2 has several advantages for lab experiments. It is a potent and selective inhibitor of the MAGE-A2 protein, making it a valuable tool for studying the role of MAGE-A2 in cancer biology. MI-2 has minimal toxicity in normal cells and tissues, allowing for in vitro and in vivo studies. However, MI-2 has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis. MI-2 is also relatively expensive, which may limit its accessibility for some researchers.
Orientations Futures
There are several future directions for MI-2 research. One direction is to further investigate the role of MAGE-A2 in cancer development and progression. Another direction is to develop new cancer therapies that target MAGE-A2 using MI-2 as a lead compound. Additionally, MI-2 can be used to study the mechanisms of action of other cancer-testis antigens and to develop new inhibitors targeting these antigens. Finally, MI-2 can be modified to improve its potency and selectivity, as well as to reduce its cost and increase its accessibility for researchers.
Méthodes De Synthèse
The synthesis of MI-2 involves a series of chemical reactions. The starting material is 2-methyl-4-nitropyrimidine, which is treated with sodium hydride to form the corresponding pyrimidine anion. The pyrimidine anion is then reacted with 2-chloroacetyl chloride to form a pyrimidine-2-acetyl chloride intermediate. This intermediate is then treated with 2-aminophenol to form the desired product, MI-2.
Applications De Recherche Scientifique
MI-2 has potential applications in scientific research, particularly in the field of cancer biology. MAGE-A2 is overexpressed in various types of cancer, and MI-2 has been shown to inhibit the growth of MAGE-A2-positive cancer cells. MI-2 can be used to study the role of MAGE-A2 in cancer development and progression, as well as to develop new cancer therapies that target MAGE-A2.
Propriétés
IUPAC Name |
5-[(2-methylpyrimidin-4-yl)amino]-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-8-14-5-4-12(15-8)16-10-2-3-11-9(6-10)7-13(18)17-11/h2-6H,7H2,1H3,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBMYJFKYOZSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]oxyethanol](/img/structure/B7639477.png)
![5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile](/img/structure/B7639482.png)
![5-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pentanenitrile](/img/structure/B7639492.png)
![5-(2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B7639496.png)
![5-[[2-(Hydroxymethyl)-2-methylcyclopentyl]amino]pyridine-2-carbonitrile](/img/structure/B7639502.png)
![N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-3-methylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7639506.png)

![3-[(2-Methoxypyridin-3-yl)methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7639526.png)

![2-fluoro-4-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride](/img/structure/B7639542.png)

![2-[(5-ethylfuran-2-yl)methylamino]-N-phenylethanesulfonamide](/img/structure/B7639587.png)
